N-(3-benzoylphenyl)-4-phenylbenzamide
Description
Properties
IUPAC Name |
N-(3-benzoylphenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO2/c28-25(21-10-5-2-6-11-21)23-12-7-13-24(18-23)27-26(29)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSBOJOXLMIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzoylphenyl)-4-phenylbenzamide typically involves the reaction of 3-aminobenzophenone with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-benzoylphenyl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3-benzoylphenyl)-4-phenylbenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its anti-inflammatory and analgesic properties. It has shown promise in preclinical studies for the treatment of conditions such as arthritis and chronic pain .
Industry: In the materials science industry, this compound is used in the development of advanced polymers and coatings. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets. It acts by inhibiting the activity of certain enzymes, thereby modulating biochemical pathways. For example, it inhibits cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with receptors on cell membranes, altering signal transduction pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
Positional Isomers of Benzoyl Substitution
- N-(2-Benzoylphenyl)-4-phenylbenzamide (Compound 1) : Ortho-substitution of the benzoyl group resulted in loss of lipid-lowering activity, highlighting the importance of meta-substitution for target engagement .
- N-(4-Benzoylphenyl)-4-phenylbenzamide (Compound 3) : Para-substitution retained lipid-lowering efficacy, suggesting flexibility in substitution patterns, though meta remains optimal .
Substitution with Electron-Withdrawing/Donating Groups
Key Findings and Trends
Substitution Position Matters : Meta-substitution of the benzoyl group (as in N-(3-benzoylphenyl)-4-phenylbenzamide) is optimal for lipid-lowering activity, while ortho-substitution abolishes efficacy .
Electron-Donating Groups Enhance Stability : Methoxy and hydroxy groups improve compound stability (e.g., 93% HPLC purity in compound 57) .
Diverse Applications: Structural modifications enable repurposing for anticancer (e.g., glioma toxicity ) or immunomodulatory (STING inhibition ) applications.
Q & A
Q. What are the recommended synthetic routes for N-(3-benzoylphenyl)-4-phenylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a benzoyl chloride derivative with an amine-functionalized phenylbenzamide intermediate. For example, outlines a procedure for analogous compounds where carbamate or carbonate intermediates are formed using 4-nitrophenyl chloroformate in THF with triethylamine as a base. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (e.g., ice baths for exothermic reactions), and purification via column chromatography. Reaction yields can be optimized by adjusting stoichiometry, using anhydrous conditions, and employing continuous flow reactors to enhance efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, with aromatic protons typically appearing between δ 7.0–8.5 ppm (e.g., δ 7.65–7.68 ppm for biphenyl protons in ). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated as 328.32 g/mol in ). High-Performance Liquid Chromatography (HPLC) ensures purity (>90% as in ). X-ray crystallography (where feasible) provides definitive conformation data, as seen in anticonvulsant benzamide studies .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). For lipid-lowering effects, use models like Triton WR-1339-induced hyperlipidemic rats (as in ). Dose-response studies (e.g., 10–100 mg/kg) and endpoints such as triglyceride levels or gene expression (e.g., Apoc3 downregulation) are critical. Include positive controls (e.g., fenofibrate) and validate results with Western blotting or qPCR .
Advanced Research Questions
Q. How do structural modifications to this compound influence its biological efficacy and selectivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitutions (e.g., halogenation, methoxy groups, or heterocyclic additions). For example, highlights that o-methyl groups near the amide plane enhance anticonvulsant activity by facilitating hydrogen bonding. Conformational analysis via molecular mechanics (e.g., 90–120° phenyl ring angles) and crystallography identifies pharmacophoric features. Parallel assays comparing parent and derivatives (e.g., IC₅₀ values in enzyme inhibition) reveal critical functional groups .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell lines vs. animal models), dosing regimens, or compound purity. For instance, discrepancies in lipid-lowering effects ( vs. other models) may arise from metabolic differences between acute and chronic models. Replicate experiments under standardized protocols and use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. functional cellular assays) .
Q. What computational strategies predict this compound's binding interactions with target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. used structure-based design to optimize benzamide derivatives for dual mechanisms. Key steps include:
Q. How can researchers optimize synthetic routes for scalability without compromising purity?
- Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer (e.g., ). Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and residence time. Monitor intermediates via inline FTIR or HPLC. For hazardous steps (e.g., using POCl₃ in ), implement continuous quenching systems. Final purification via crystallization (e.g., ethanol/water mixtures) ensures high yields (>80%) and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
